molecular formula C6H5N3O3 B2944190 Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate CAS No. 1782639-50-2

Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate

Cat. No. B2944190
CAS RN: 1782639-50-2
M. Wt: 167.124
InChI Key: ZGVINCKJBMJPES-UHFFFAOYSA-N
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Description

“Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1782639-50-2 . It has a molecular weight of 167.12 and its IUPAC name is methyl 5-amino-4-cyanoisoxazole-3-carboxylate . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3O3/c1-11-6(10)4-3(2-7)5(8)12-9-4/h8H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4°C .

Scientific Research Applications

Synthesis of Isothiazoles

Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate is utilized in the synthesis of isothiazoles. This process involves reactions with primary enamines, contributing to the formation of methyl 5-cyano-3-methylisothiazole-4-carboxylate and other related compounds. These synthesis routes are vital in expanding the range of isothiazoles available for various scientific applications (Clarke, Emayan, & Rees, 1998).

Pd-Catalyzed γ-C(sp(3))-H Bond Activation

The molecule plays a role in Pd-catalyzed C(sp(3))-H bond activation, particularly in the context of primary amine compounds. This activation is essential for forming γ-substituted non-natural amino acids, expanding the scope of amino acid synthesis and its potential applications in pharmaceuticals and biochemistry (Pasunooti et al., 2015).

Development of Peptidomimetics and Biologically Active Compounds

The compound is used in the development of peptidomimetics and biologically active compounds based on the triazole scaffold. This is particularly important in overcoming the Dimroth rearrangement in the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a crucial molecule for these applications (Ferrini et al., 2015).

Corrosion Inhibition Studies

Research has also explored its derivatives for corrosion inhibition, particularly in the context of mild steel in acidic solutions. This application is significant in industrial contexts where corrosion resistance is critical (Hassan, Abdelghani, & Amin, 2007).

Inhibitory Activity on Blood Platelet Aggregation

This compound and its derivatives show inhibitory activity on blood platelet aggregation, which could be relevant in medical research, particularly in developing treatments for conditions related to blood clotting and cardiovascular diseases (Ozaki et al., 1983).

Synthesis of Triazole Derivatives

It is also involved in the synthesis of triazole derivatives, which have a range of applications, including the development of novel materials and pharmaceuticals (Albert, 1970).

Study of Acetylated Derivatives

Studies have been conducted on the N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, exploring their structural and conformational characteristics. This research provides insights into the chemical behavior of these compounds, which can be useful in various chemical and pharmaceutical applications (Dzygiel et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in heterocycle-incorporated compounds in the pharmaceutical sector , “Methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate” could be a promising candidate for future studies.

properties

IUPAC Name

methyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-11-6(10)4-3(2-7)5(8)12-9-4/h8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVINCKJBMJPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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